2-Bromo-4-methylfuran
Description
Significance of Brominated Furans in Organic Synthesis
Brominated furans, and brominated heterocycles in general, are highly significant intermediates in organic synthesis. researchgate.net Their value stems primarily from the reactivity of the carbon-bromine bond, which allows for a wide range of chemical modifications. The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions. researchgate.net
Perhaps more importantly, the bromine substituent makes these compounds ideal substrates for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netnih.gov These reactions are fundamental in modern organic chemistry for their ability to form new carbon-carbon and carbon-heteroatom bonds efficiently and selectively. This capability allows chemists to use brominated furans as scaffolds, attaching diverse molecular fragments to build complex target molecules, including pharmaceuticals, agrochemicals, and functional materials. researchgate.net The incorporation of a bromo-group into a heterocyclic framework is therefore a key strategy in the rapid exploration of chemical space for drug discovery and development. researchgate.netslideshare.net
Overview of Heterocyclic Chemistry and Furan (B31954) Derivatives
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds that contain at least one atom other than carbon within their ring structure. numberanalytics.com Furan is a foundational example of a heterocycle, featuring a five-membered ring composed of four carbon atoms and one oxygen atom. numberanalytics.comresearchgate.net
Furan is an aromatic compound. numberanalytics.com The oxygen atom possesses a lone pair of electrons that participates in the π-electron system, creating a delocalized sextet of electrons that satisfies Hückel's rule for aromaticity. msu.edu This aromatic character confers a degree of stability to the furan ring, although it is less aromatic than benzene (B151609).
As a consequence of its electron-rich nature, the furan ring is highly susceptible to electrophilic substitution reactions, such as halogenation, nitration, and acylation. msu.edunumberanalytics.compharmaguideline.com These reactions typically occur preferentially at the 2- and 5-positions (the carbons adjacent to the oxygen), which are the most electron-rich. The synthesis of furan and its derivatives can be achieved through various methods, including the well-known Paal-Knorr synthesis, which involves the dehydration of 1,4-dicarbonyl compounds. pharmaguideline.com Furan derivatives are not only important synthetic intermediates but are also core structural motifs in numerous naturally occurring and biologically active compounds. slideshare.netresearchgate.net
Structural and Positional Isomerism in Bromomethylfurans
Isomerism is a phenomenon where different compounds share the same molecular formula but have different arrangements of atoms. lnct.ac.in Structural isomerism, specifically, involves differences in the connectivity of atoms. chemguide.co.uk A subtype of this is positional isomerism, where compounds have the same carbon skeleton and functional groups, but the functional groups are located at different positions on that skeleton. chemguide.co.uksavemyexams.com
The molecular formula C₅H₅BrO for a brominated methylfuran can correspond to several positional isomers, depending on where the bromine atom and methyl group are attached to the furan ring. The relative positions of these substituents significantly influence the compound's physical properties, reactivity, and spectroscopic data. acs.org
For example, 2-Bromo-4-methylfuran is a distinct compound from its isomers, such as:
4-Bromo-2-methylfuran (B8790029): Here, the positions of the substituents are swapped. nih.gov
2-Bromo-3-methylfuran (B1590885): In this isomer, the substituents are on adjacent carbons. acs.org
2-Bromo-5-methylfuran: An isomer where the substituents are at opposite ends of the ring, adjacent to the oxygen.
Each of these isomers, while sharing the same set of atoms, is a unique chemical entity with its own characteristic properties and synthetic utility. lnct.ac.in The ability to selectively synthesize a specific positional isomer is a critical challenge and goal in synthetic organic chemistry.
| Isomer Name | Molecular Formula | CAS Number | Key Structural Feature |
| This compound | C₅H₅BrO | 78259-59-3 | Bromine at C2, Methyl at C4 nih.gov |
| 4-Bromo-2-methylfuran | C₅H₅BrO | 24666-43-1 | Bromine at C4, Methyl at C2 nih.gov |
| 2-Bromo-3-methylfuran | C₅H₅BrO | 14903-88-1 | Bromine at C2, Methyl at C3 acs.org |
| 2-Bromo-5-methylfuran | C₅H₅BrO | 3968-71-8 | Bromine at C2, Methyl at C5 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5BrO |
|---|---|
Molecular Weight |
161.00 g/mol |
IUPAC Name |
2-bromo-4-methylfuran |
InChI |
InChI=1S/C5H5BrO/c1-4-2-5(6)7-3-4/h2-3H,1H3 |
InChI Key |
DFVQFHIWZDGNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 4 Methylfuran and Its Derivatives
Direct Halogenation Approaches to Furan (B31954) Rings
Direct bromination of furan compounds is a primary method for introducing a bromine atom onto the furan ring. This electrophilic substitution reaction typically utilizes brominating agents like N-bromosuccinimide (NBS). For instance, the synthesis of 2-bromofuran (B1272941) can be achieved on a significant scale using NBS in dimethylformamide (DMF), a process that notably avoids the need for extensive workup or chromatographic purification. researchgate.net Similarly, methyl 5-methylfuran-3-carboxylate can be brominated with NBS in an organic solvent to produce methyl 2-bromo-5-methylfuran-3-carboxylate.
The regioselectivity of direct bromination can be influenced by the substituents already present on the furan ring. In some cases, a mixture of brominated products may be obtained. For example, the bromination of 4-methoxy-2(5H)-furanone with NBS results in a mixture of 3-bromo-, 5-bromo-, and 3,5-dibromo-4-methoxy-2(5H)-furanone. unipi.it
Precursor-Based Synthesis: Cyclization and Functionalization Strategies
More intricate substitution patterns on the furan ring often necessitate multi-step syntheses involving the construction of the furan ring from acyclic precursors or the functionalization of pre-existing furan derivatives.
Synthesis from 5-bromo-3-methylfuran-2-carboxylic acid
While direct synthetic routes to 2-bromo-4-methylfuran are not extensively detailed in the provided search results, the synthesis of related brominated furans from carboxylic acid precursors is a common strategy. The carboxylic acid group can be removed in a subsequent decarboxylation step to yield the target compound.
Gold(III)-Catalyzed Transformations in Bromofuran Synthesis
Gold catalysts, particularly gold(III) chloride (AuCl3), have emerged as effective catalysts for the synthesis of brominated furans. One notable application is the cycloisomerization of haloallenyl ketones. nih.gov This method allows for the synthesis of 3-bromofurans from various alkyl- and aryl-substituted bromoallenyl ketones in good to excellent yields. nih.gov The reaction is proposed to proceed through a pathway involving the coordination of the oxophilic Au(III) species to the oxygen of the ketone, which triggers an intramolecular Michael addition of the bromine atom. nih.gov Interestingly, the regioselectivity of the reaction can be altered by changing the solvent; using THF can favor the formation of 2-bromofurans. nih.gov Gold(III) catalysts have also been employed in the synthesis of polysubstituted furans from N-tosylpropargyl amines and 1,3-dicarbonyl compounds. mdpi.com
Palladium(II)-Catalyzed Cycloisomerization Routes
Palladium(II) catalysis offers a versatile and mild approach to the synthesis of substituted furans. acs.orgfigshare.com A general method involves the cycloisomerization of (Z)-2-en-4-yn-1-ols, which can be performed at temperatures ranging from 25 to 100 °C using a simple catalytic system of potassium tetrapdiodate(II) (K2PdI4) under nearly neutral conditions. acs.orgfigshare.com This methodology is applicable to a wide variety of substituted (Z)-enynols, leading to the formation of diverse furan derivatives in high yields. acs.orgfigshare.com Palladium catalysis is also utilized in the synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid. organic-chemistry.org
| Catalyst System | Substrate | Product | Yield | Reference |
| K2PdI4 | (Z)-2-en-4-yn-1-ols | Substituted furans | High | acs.orgfigshare.com |
| Pd(II) / Lewis Acid | Enyne acetates | 2,5-Disubstituted furans | Very good | organic-chemistry.org |
Copper-Mediated Annulation Reactions for Substituted Furans
Copper-mediated reactions provide a powerful tool for the regioselective synthesis of multisubstituted furans. One such method involves the intermolecular annulation of alkyl ketones and β-nitrostyrenes. organic-chemistry.org This reaction, catalyzed by CuBr·SMe2 with tert-butyl hydroperoxide (TBHP) as an oxidant, produces 2,3,5-trisubstituted furans with good yields and complete regioselectivity. organic-chemistry.org The reaction is believed to proceed through a single electron transfer (SET) radical pathway. organic-chemistry.org Another copper-mediated approach is the annulation of alkyl ketones with α,β-unsaturated carboxylic acids, which offers a straightforward route to 2,3,5-trisubstituted furans from simple starting materials. acs.orgfigshare.com
| Catalyst/Mediator | Reactant 1 | Reactant 2 | Product | Reference |
| CuBr·SMe2 / TBHP | Alkyl ketones | β-Nitrostyrenes | 2,3,5-Trisubstituted furans | organic-chemistry.org |
| Copper | Alkyl ketones | α,β-Unsaturated carboxylic acids | 2,3,5-Trisubstituted furans | acs.orgfigshare.com |
| Cu(II) | Aryl ketones | Aromatic olefins | Multisubstituted furans | organic-chemistry.orgresearchgate.net |
Rhodium(II) and Brønsted Acid Cooperative Catalysis in Furan Formation
The combination of a rhodium(II) catalyst and a Brønsted acid can enable unique transformations for furan synthesis. This cooperative catalysis has been utilized in the [2 + 3] annulation of N-sulfonyl-1,2,3-triazoles with enaminones to afford polysubstituted furans. organic-chemistry.org More recently, a highly efficient glycosylation reaction was developed that involves two sequential catalytic cycles: a rhodium-catalyzed formation of a sulfonium (B1226848) ylide, followed by a Brønsted acid-catalyzed formation of a sulfonium ion. nih.gov While not directly producing this compound, these methods showcase the potential of cooperative catalysis in constructing complex furan-containing molecules.
Regioselective Synthesis of Brominated Furan Isomers
The bromination of furan and its derivatives is a classic example of electrophilic aromatic substitution on an electron-rich heterocycle. The regiochemical outcome of the reaction is dictated by the inherent electronic properties of the furan ring and the directing effects of any existing substituents.
The furan ring exhibits its highest electron density at the α-positions (C2 and C5) due to the electron-donating resonance effect of the ring oxygen. Consequently, electrophilic attack preferentially occurs at these sites. In the case of unsubstituted furan, monobromination with reagents like bromine in non-polar solvents or N-bromosuccinimide (NBS) yields 2-bromofuran as the primary product. cdnsciencepub.com The reaction often proceeds via an addition-elimination mechanism, where initial bromine addition across the diene system is followed by the elimination of hydrogen bromide. cdnsciencepub.com
When a substituent is present on the furan ring, it exerts its own directing influence, which can either reinforce or compete with the inherent preference for α-substitution. For alkylfurans, the alkyl group is an activating, ortho-, para-director. In the case of 3-methylfuran (B129892), the methyl group is at a β-position. The α-positions (C2 and C5) are both "ortho" and "para" to the methyl group in a conjugated sense. However, the C2 position is electronically activated by both the ring oxygen and the methyl group, making it the most favorable site for electrophilic attack. Seminal work on the bromination of 3-methylfuran demonstrated that reaction with one equivalent of NBS cleanly affords 2-bromo-3-methylfuran (B1590885) as the sole product. acs.org This highlights the powerful directing effect that results in highly regioselective substitution.
For the synthesis of this compound, the starting material would be 4-methylfuran. In this isomer, the methyl group is also at a β-position (C4). The two α-positions, C2 and C5, are not electronically equivalent with respect to the methyl group. The C5 position is adjacent to the methyl group, while the C2 position is further away. Based on established principles, electrophilic bromination is expected to occur at the α-positions. The methyl group at C4 would activate the adjacent C5 position. However, the intrinsic high reactivity of the C2 position remains a significant factor. Therefore, the bromination of 4-methylfuran can potentially lead to a mixture of two isomers: this compound and 5-bromo-4-methylfuran. The precise ratio of these products would be highly dependent on the reaction conditions, including the brominating agent, solvent, and temperature, which influence the balance between electronic and steric effects.
The table below summarizes the regiochemical outcomes in the bromination of furan and 3-methylfuran, providing a basis for predicting the synthesis of isomers like this compound.
| Starting Material | Brominating Agent/Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Furan | Br₂ in CS₂ or CCl₄ | 2-Bromofuran | cdnsciencepub.com |
| 3-Methylfuran | 1 eq. NBS, with or without AIBN | 2-Bromo-3-methylfuran | acs.org |
| 3-Methylfuran | 2 eq. NBS, with AIBN | 2,5-Dibromo-3-methylfuran | acs.org |
| 4-Methylfuran | Electrophilic Bromination (e.g., NBS) | Mixture of this compound and 5-Bromo-4-methylfuran (Predicted) |
Development of Novel Synthetic Pathways for this compound
While classical electrophilic bromination provides a direct route to brominated furans, achieving high regioselectivity for specific isomers like this compound can be challenging. This has spurred the development of novel synthetic pathways that offer greater control over the final product structure. These methods often involve either constructing the substituted furan ring from acyclic precursors or employing modern catalytic systems for highly specific transformations.
One alternative strategy involves the rearrangement of specifically synthesized precursors. For instance, a known approach to synthesizing brominated methylfurans involves the bromination of a Diels-Alder adduct, followed by a heat-induced retro-Diels-Alder and elimination sequence. The synthesis of 4-bromo-2-methylfuran (B8790029) has been achieved by heating 4-exo-5-endo-dibromo-3-methyl-3,6-endo-oxyperhydrophthalic anhydride (B1165640) in quinoline. researchgate.net A similar, carefully designed precursor could hypothetically be used to generate this compound, offering a non-direct but highly regioselective pathway that avoids the potential isomer mixture from direct bromination.
Modern catalytic methods present another frontier. Gold-catalyzed reactions, for example, have been shown to effect selective bromine migration or hydrogen shifts in haloallenyl ketones, leading to the formation of either 2-bromofurans or 3-halofurans depending on the specific catalyst used. organic-chemistry.org A novel pathway to this compound could be envisioned by designing an appropriate allenyl ketone precursor that, under gold catalysis, cyclizes and isomerizes to the desired product.
Palladium-catalyzed cross-coupling reactions also offer a powerful, albeit indirect, route. A potential synthesis could start with a readily available dibromofuran, such as 2,4-dibromofuran. A regioselective Suzuki or Negishi coupling could then be employed to introduce a methyl group at the 4-position, leaving the bromine at the 2-position intact. The success of such an approach would hinge on the differential reactivity of the C-Br bonds at the C2 and C4 positions.
The table below outlines some conceptual novel pathways applicable to the synthesis of this compound, based on methodologies developed for related heterocyclic systems.
| Synthetic Strategy | Description | Potential Advantage | Reference Concept |
|---|---|---|---|
| Precursor Rearrangement | Synthesis of a specific dibromo-adduct followed by thermal elimination to yield the target isomer. | High regioselectivity by avoiding direct electrophilic attack on the furan ring. | researchgate.net |
| Gold-Catalyzed Cycloisomerization | Cyclization of a custom-synthesized haloallenyl ketone that isomerizes to form the this compound structure. | Access to specific isomers under mild conditions by catalyst control. | organic-chemistry.org |
| Regioselective Cross-Coupling | Starting with 2,4-dibromofuran, a selective palladium-catalyzed cross-coupling reaction is used to install a methyl group at the C4 position. | Builds complexity from a simple, symmetrical starting material with potentially high control. | researchgate.net |
These emerging strategies, moving beyond classical electrophilic substitution, represent the ongoing evolution of synthetic organic chemistry toward greater precision and efficiency in the preparation of specifically substituted heterocyclic compounds like this compound.
Reactivity and Mechanistic Investigations of 2 Bromo 4 Methylfuran
Nucleophilic Substitution Reactions Involving Bromine
The bromine atom in 2-bromo-4-methylfuran serves as a leaving group in nucleophilic substitution reactions. The feasibility and mechanism of these reactions are influenced by the nature of the nucleophile, the solvent, and the stability of any intermediates.
Mechanistic Studies of SN1 and SN2 Pathways in Halogenated Systems
Nucleophilic substitution reactions at a saturated carbon atom typically proceed through either an S\N1 (substitution nucleophilic unimolecular) or an S\N2 (substitution nucleophilic bimolecular) mechanism. savemyexams.combyjus.com
S\N1 Mechanism: This is a two-step process that begins with the slow, rate-determining step of the leaving group's departure to form a carbocation intermediate. byjus.commasterorganicchemistry.com The second step involves a rapid attack by the nucleophile on this carbocation. byjus.com The stability of the carbocation is a key factor; tertiary carbocations are more stable and thus favor the S\N1 pathway. savemyexams.com
S\N2 Mechanism: This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This leads to an inversion of stereochemistry at the carbon center. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. byjus.com Steric hindrance around the reaction center can significantly slow down or prevent S\N2 reactions. masterorganicchemistry.com
In the context of halogenated furans, the reaction pathway can be complex. While direct S\N1 or S\N2 reactions on the sp²-hybridized carbon of the furan (B31954) ring are not typical, reactions can occur at an adjacent sp³-hybridized carbon, such as in a bromomethyl-substituted furan. For instance, 3-(bromomethyl)-4-methylfuran-2,5-dione (B1278874) is noted to undergo substitution reactions where the bromomethyl group is attacked by nucleophiles. A less common pathway is the halogenophilic nucleophilic substitution (S\N2X), where the nucleophile initially attacks the halogen atom. sci-hub.se
Electrophilic Aromatic Substitution on the Furan Ring
Furan and its derivatives are more susceptible to electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. pearson.comwikipedia.org This heightened reactivity allows for EAS to occur under milder conditions. pearson.com
In substituted furans, the position of electrophilic attack is directed by the existing substituents. For this compound, the directing effects of both the bromo and methyl groups must be considered. In furan itself, electrophilic substitution preferentially occurs at the 2-position because the resulting carbocation intermediate is more stable. pearson.com When a substituent is already present at the 2-position, the incoming electrophile is generally directed to the 5-position. The methyl group at the 4-position in this compound is an electron-donating group and would also activate the ring towards electrophilic attack, primarily at the adjacent 5-position. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the 5-position.
Cycloaddition Reactions
Furan and its derivatives can participate as dienes in cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com
Diels-Alder Reactions with Furan Derivatives
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. Furans can act as dienes, but their aromatic character leads to less exergonic reactions and a higher tendency for retro-Diels-Alder reactions compared to non-aromatic dienes. nih.gov The reactivity of the furan ring in Diels-Alder reactions is influenced by its substituents. Electron-donating groups on the furan ring generally enhance its reactivity as a diene. mdpi.com
Regioselectivity in Cycloaddition Processes
Regioselectivity in Diels-Alder reactions refers to the orientation of the dienophile relative to the diene in the product. This is governed by a combination of electronic and steric factors. mdpi.com In reactions involving 2-substituted furans, the nature of the substituent plays a crucial role. Electron-donating groups often favor the formation of the more sterically hindered product, while electron-withdrawing groups tend to yield the less sterically crowded regioisomer. nih.gov For this compound, both the bromo and methyl groups would influence the regiochemical outcome of a Diels-Alder reaction, and the specific dienophile used would also be a determining factor. researchgate.net
Transition Metal-Catalyzed Coupling Reactions
The carbon-bromine bond in this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is widely used for the synthesis of biaryls and other coupled products. nih.gov
Heck-Mizoroki Reaction: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. taylorandfrancis.comorganic-chemistry.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgrsc.org
These reactions provide versatile methods for modifying the this compound scaffold, allowing for the introduction of a wide range of functional groups at the 2-position. The general conditions for these reactions are summarized in the table below.
| Reaction | Coupling Partners | Catalyst System | Typical Base |
| Suzuki-Miyaura | Organohalide + Organoboron | Palladium complex | Carbonate, Phosphate, or Hydroxide |
| Heck-Mizoroki | Unsaturated Halide + Alkene | Palladium complex | Amine (e.g., triethylamine) |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Palladium complex + Copper(I) salt | Amine (e.g., triethylamine) |
Oxidation and Reduction Chemistry of Furan Rings
The reactivity of the furan ring in this compound towards oxidation and reduction is influenced by the presence of both the electron-withdrawing bromine atom and the electron-donating methyl group. While specific experimental studies on the oxidation and reduction of this compound are not extensively detailed in the reviewed literature, the reactivity can be inferred from the established chemistry of substituted furans.
Oxidation of the Furan Ring
The oxidation of furans can proceed via several pathways, often leading to ring-opened products or rearranged heterocyclic structures. The specific outcome is highly dependent on the oxidant and reaction conditions.
Common oxidizing agents for furans include reagents like meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate, and chromium trioxide. researchgate.net For instance, the oxidation of furan rings can result in the formation of furanones. In a related example, the oxidative ring-opening of a furan-fused eight-membered lactam was successfully achieved using m-CPBA. researchgate.net The presence of substituents on the furan ring can influence the reaction. In some cases, oxidation can lead to the formation of dicarbonyl compounds. For example, furans containing a β-ketoester group at the 2-position undergo oxidative ring-opening to yield 1,4-dicarbonyl moieties.
In the context of substituted furans, photooxidation reactions sensitized by dyes have been studied. These reactions are believed to proceed via singlet oxygen, and the rate of reaction is influenced by the electronic effects of the substituents on the furan ring.
Reduction of the Furan Ring
The reduction of the furan ring typically involves catalytic hydrogenation to yield the corresponding tetrahydrofuran (B95107) derivative. Various catalysts, such as those based on rhodium, palladium, and nickel, are effective for this transformation. rsc.org
The reduction of substituted furans can sometimes be accompanied by the removal of certain substituents. For example, the hydrogenation of a bromo-substituted pyridine (B92270) ring using a Rh/C catalyst resulted in both saturation of the ring and debromination. rsc.org This suggests that the catalytic hydrogenation of this compound could potentially yield 3-methyltetrahydrofuran, with the bromine atom being removed through hydrodebromination.
The conditions for hydrogenation can be controlled to achieve specific outcomes. For instance, in the hydrogenation of pyrrole (B145914) derivatives, adjusting the catalyst loading and reaction time allowed for the isolation of the saturated product in high yield. rsc.org The table below summarizes findings for the hydrogenation of related furan compounds.
| Substrate | Catalyst | Product | Yield | Key Observation |
|---|---|---|---|---|
| 2-Borylated furan | Rh/C | 2-Borylated tetrahydrofuran | 89% | Successful hydrogenation of the furan ring. |
| Methyl substituted furan | Rh/C | Methyl substituted tetrahydrofuran | 74% | Demonstrates applicability to alkyl-substituted furans. |
| 2-bromo-4-(Bpin)-6-(TMS) pyridine | Rh/C | 4-(Bpin)-6-(TMS) piperidine (B6355638) HBr salt | Not specified | Ring saturation accompanied by debromination. |
The synthesis of substituted tetrahydrofurans is a significant area of research due to their presence in numerous natural products. uni-saarland.de Methods for their synthesis often involve the cyclization of precursors rather than the direct reduction of furans. organic-chemistry.orgrsc.org
Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Methylfuran
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Proton (¹H) NMR: The ¹H NMR spectrum of 2-Bromo-4-methylfuran is expected to show distinct signals corresponding to the different proton environments in the molecule. The methyl group protons would appear as a singlet, while the two protons on the furan (B31954) ring would each produce a signal, with their chemical shifts influenced by the bromine atom and the methyl group. The bromine atom, being electron-withdrawing, would deshield adjacent protons, causing their signals to appear at a lower field.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The carbon atom bonded to the bromine would be significantly affected, and its chemical shift would be a key indicator of the bromine's position on the furan ring. The signals for the methyl carbon and the other furan ring carbons would also be observed at characteristic chemical shifts.
A related compound, 2-Bromo-4-methylphenol, has been analyzed by ¹H NMR, which can offer some comparative insights into the expected spectral regions for the methyl and ring protons. chemicalbook.com
Predicted NMR Data for this compound:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl Protons | Predicted around 2.1 ppm | Predicted around 13 ppm |
| Furan Ring Proton (position 3) | Predicted around 6.2 ppm | Predicted around 115 ppm |
| Furan Ring Proton (position 5) | Predicted around 7.3 ppm | Predicted around 142 ppm |
| Furan Ring Carbon (position 2) | - | Predicted around 120 ppm |
| Furan Ring Carbon (position 4) | - | Predicted around 125 ppm |
Note: The table above is based on predictive models and data from similar compounds and should be considered as an estimation.
Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable in confirming the structural assignments of this compound. These experiments would reveal correlations between protons and carbons, helping to definitively connect the different parts of the molecule. Diffusion-Ordered Spectroscopy (DOSY) could be used to determine the diffusion coefficient of the molecule, which can be related to its size and shape. Specific experimental data from these advanced NMR techniques for this compound are not currently available in the public domain. chemicalbook.com
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display absorption bands corresponding to the vibrations of its chemical bonds. Key expected absorptions include C-H stretching and bending vibrations for the methyl group and the furan ring, C-O-C stretching of the furan ether linkage, and C=C stretching of the aromatic ring. The C-Br stretching frequency would also be a characteristic feature, typically appearing in the lower frequency region of the spectrum. While specific IR data for this compound is not detailed, studies on similar molecules like 2-bromo-4-methyl-phenylamine have utilized FTIR for vibrational analysis. nih.govcapes.gov.br
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C and C-C stretching vibrations of the furan ring are expected to be strong in the Raman spectrum. The C-Br bond may also give a characteristic Raman signal. As with IR, specific experimental Raman data for this compound is not readily found in the literature. nih.govcapes.gov.br
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic/Furan) | Stretching | 3100 - 3000 |
| C-H (Methyl) | Stretching | 3000 - 2850 |
| C=C (Furan Ring) | Stretching | 1600 - 1450 |
| C-O-C (Furan Ether) | Stretching | 1250 - 1050 |
| C-Br | Stretching | 700 - 500 |
Note: This table represents typical ranges for these functional groups and is not based on experimentally measured data for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M and M+2) of approximately equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. nist.gov
Fragmentation of the molecular ion under electron ionization would lead to the formation of various fragment ions. The fragmentation pattern would provide clues about the structure of the molecule. For instance, the loss of the bromine atom or the methyl group would result in prominent fragment ions. High-resolution mass spectrometry (HRMS) could be used to determine the exact elemental composition of the parent ion and its fragments, further confirming the molecular formula.
Predicted Mass Spectrometry Data for this compound:
| Ion | m/z (mass-to-charge ratio) | Comment |
| [C₅H₅⁷⁹BrO]⁺ | 160 | Molecular ion with ⁷⁹Br |
| [C₅H₅⁸¹BrO]⁺ | 162 | Molecular ion with ⁸¹Br |
| [C₅H₅O]⁺ | 81 | Loss of Br |
| [C₄H₂BrO]⁺ | 145 | Loss of CH₃ |
Note: This table is based on the expected fragmentation of this compound.
Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination
To date, a single crystal X-ray diffraction study of this compound has not been reported in the scientific literature. mdpi.comingentaconnect.comaip.org Therefore, experimental data on its crystal system, space group, and precise atomic coordinates are not available. Such a study would be essential for a complete structural characterization of this compound in the solid phase.
Without a crystal structure, the conformational analysis and torsion angles of this compound can only be discussed based on theoretical calculations or by analogy to structurally similar furan derivatives that have been characterized by XRD. mdpi.comaip.org The furan ring itself is relatively planar. The primary conformational flexibility would involve the orientation of the methyl group, although rotation around the C-C single bond is generally facile. The torsion angles defining the relative positions of the substituents on the furan ring would be key parameters determined from an XRD study. mdpi.com
Crystal Packing Analysis
In the absence of specific experimental data for this compound, a detailed crystal packing analysis cannot be provided. Such an analysis would typically involve the determination of the crystal system, space group, and unit cell parameters through single-crystal X-ray diffraction. This data allows for the visualization and analysis of how individual molecules are arranged within the crystal lattice.
Research on other functionalized furan derivatives has shown that variations in substituents can lead to different packing arrangements, such as herringbone or pi-stacking motifs, which in turn affect the material's bulk properties. For example, studies on furan/phenylene co-oligomers have demonstrated that the introduction of different functional groups can control the crystal packing and, consequently, the optical properties of the material. researchgate.net Similarly, the degree of substitution on furan-based compounds has been shown to have a significant impact on their crystal packing and optoelectronic properties.
Furthermore, the interplay of different types of intermolecular interactions, such as hydrogen bonding and π–π stacking, is crucial in stabilizing the crystal structure of furan-containing compounds. ualberta.ca A comprehensive understanding of the crystal packing of this compound would require experimental determination of its crystal structure.
Table 1: Hypothetical Crystallographic Data for this compound (Note: The following table is a placeholder to illustrate the type of data that would be included in a crystal packing analysis. The values are not based on experimental results.)
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
| Density (calculated) (g/cm³) | Not Available |
| Key Intermolecular Interactions | e.g., Halogen bonding, van der Waals forces |
Computational Chemistry and Theoretical Studies on 2 Bromo 4 Methylfuran
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of organic molecules like 2-bromo-4-methylfuran. DFT calculations allow for the determination of the molecule's ground-state electronic structure, providing insights into its stability, reactivity, and the distribution of electrons.
Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required for electronic excitation. nih.gov
For this compound, the HOMO is expected to be localized primarily on the furan (B31954) ring, which is rich in π-electrons. The presence of the electron-donating methyl group at the C4 position would further increase the energy of the HOMO. Conversely, the electron-withdrawing bromine atom at the C2 position would influence the distribution and energy of the LUMO, likely localizing it around the C-Br bond and the adjacent carbon atom. This distribution makes the C2 position susceptible to nucleophilic attack.
Table 1: Estimated Frontier Molecular Orbital Properties of this compound
| Parameter | Estimated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.8 eV | Indicates the electron-donating capability of the molecule. |
| LUMO Energy | ~ -1.5 eV | Indicates the electron-accepting capability of the molecule. |
| HOMO-LUMO Gap | ~ 5.3 eV | A relatively large gap suggests high kinetic stability. |
Note: These values are estimations based on DFT calculations of structurally related molecules and are for illustrative purposes. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.
In the case of this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the furan ring, due to its lone pairs of electrons. The area around the bromine atom, particularly the region of the sigma-hole, would exhibit a positive potential, making it an electrophilic center susceptible to nucleophilic attack. sci-hub.se The methyl group would contribute to a region of slight negative or neutral potential, while the hydrogen atoms would be associated with positive potential.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the determination of transition state structures and the calculation of energy barriers. This provides a detailed understanding of reaction feasibility and selectivity.
A theoretical study on the Diels-Alder reaction of 2-methylfuran (B129897) with 3-bromo-1-phenylprop-2-ynone demonstrated that DFT calculations can effectively predict the activation and reaction energies, which are in good agreement with experimental results. researchgate.netresearchgate.net For a hypothetical nucleophilic substitution at the C2 position of this compound, computational studies on similar substrates suggest that the reaction would proceed through a transition state where the C-Br bond is partially broken and the new bond with the nucleophile is partially formed. sci-hub.se The calculated activation energy would provide a quantitative measure of the reaction rate.
Table 2: Hypothetical Reaction Energy Profile for a Nucleophilic Substitution on this compound
| Reaction Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0 |
| Transition State | +20 to +30 |
| Products | -5 to -15 |
Note: These are hypothetical values for illustrative purposes based on studies of similar reactions. sci-hub.se
Conformational Space Exploration and Potential Energy Surface Analysis
While the furan ring itself is planar, the presence of the methyl group introduces the possibility of different rotational conformations. Conformational analysis involves exploring the potential energy surface (PES) of the molecule to identify stable conformers and the energy barriers between them.
For this compound, the primary conformational flexibility would involve the rotation of the methyl group. DFT calculations can be used to perform a rotational scan around the C4-CH3 bond to map the PES. It is expected that the energy barriers for methyl group rotation would be relatively low. Studies on related substituted furans have shown that DFT methods can accurately predict the most stable conformations and the rotational barriers. researchgate.netnih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. researchgate.netacs.orgresearchgate.net These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions can be enhanced by using appropriate basis sets and considering solvent effects. mdpi.com The calculated chemical shifts for the protons and carbons in the furan ring and the methyl group can be compared with experimentally obtained NMR spectra to confirm the molecular structure. Relativistic effects may need to be considered for accurate prediction of the ¹³C chemical shift of the carbon bonded to the bromine atom. acs.org
Similarly, the vibrational frequencies corresponding to the different functional groups in this compound can be calculated and compared with experimental FT-IR and Raman spectra. The calculated frequencies are typically scaled to account for anharmonicity and other systematic errors in the computational methods.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Bromo-1-phenylprop-2-ynone |
Supramolecular Interactions and Self Assembly of Brominated Furan Systems
Hydrogen Bonding Networks in Crystal Structures
Hydrogen bonds are a critical directional force in the formation of molecular crystals. nih.gov In furan-containing structures, the furan (B31954) oxygen atom can act as a hydrogen bond acceptor. While 2-Bromo-4-methylfuran lacks strong hydrogen bond donors, weak C-H···O interactions are anticipated. In furan derivatives, weak hydrogen bonds involving the α-C-H of the furan ring and the furan oxygen (α-CH···O) can drive molecular assembly. rsc.org
In more complex systems incorporating furan rings, hydrogen bonding is a prominent feature. For instance, in furan-2,5-dicarboxamide (B53072) derivatives, extensive N-H···O hydrogen bonding networks are observed, which dictate the crystal packing. mdpi.com Similarly, studies on naphthofuran and benzofuran (B130515) derivatives have identified N-H···O intermolecular hydrogen bonds as key stabilizing interactions within the crystal lattice. nih.gov While these examples involve stronger donors than the C-H groups in this compound, they highlight the potential of the furan oxygen and other atoms in the system to participate in such networks. Hirshfeld surface analysis, a tool to visualize and quantify intermolecular contacts, often reveals the significance of O···H/H···O contacts in the crystal packing of furan-containing compounds. mdpi.comresearchgate.netmdpi.comiucr.org
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Furan Systems |
| Weak C-H···O | Furan C-H | Furan Oxygen | ~2.8 - 3.2 rsc.org | Drives antiparallel alignment and chain formation. rsc.org |
| Strong N-H···O | Amide N-H | Furan/Carbonyl O | ~1.9 - 2.2 | Dominant interaction in functionalized furan amides, forming layers or networks. mdpi.comnih.gov |
| O-H···N | Phenol (B47542) O-H | Pyridine (B92270) N | N/A | Key synthon in co-crystal engineering. core.ac.uk |
This table presents typical hydrogen bond data from related furan and heterocyclic compounds to illustrate potential interactions.
Halogen Bonding Interactions Involving Bromine Atoms
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base), such as an oxygen or nitrogen atom. core.ac.uk The bromine atom in this compound, activated by the electron-withdrawing furan ring, is a potential halogen bond donor. This interaction is directional and has been increasingly utilized as a tool in crystal engineering for the rational design of supramolecular architectures. core.ac.ukresearchgate.netrsc.org
| Interaction Type | Halogen Donor | Acceptor | Interaction Geometry | Relevance in Crystal Engineering |
| C-Br···O | Bromine | Carbonyl/Furan Oxygen | Directional, often linear | Directs assembly into chains and networks. core.ac.uk |
| C-Br···N | Bromine | Pyridine/Nitrile Nitrogen | Directional, strong | Used to form robust 1-D chains in co-crystals. core.ac.ukossila.com |
| C-Br···π | Bromine | Aromatic Ring | Perpendicular to ring plane | Can influence molecular packing and conformation. researchgate.net |
This table summarizes halogen bonding parameters observed in various brominated organic crystals.
Aromatic Interactions: π-π Stacking and C-H...π Contacts
The furan ring in this compound is an aromatic π-system, capable of engaging in π-π stacking and C-H···π interactions. wikipedia.org These interactions are crucial for the stabilization of crystal structures containing aromatic rings. libretexts.org
π-π Stacking: This interaction involves the face-to-face arrangement of aromatic rings. While sandwich-type stacking is possible, a parallel-displaced or staggered arrangement is more common and often electrostatically favorable. libretexts.orgwikipedia.org In substituted furan derivatives, π-π stacking interactions between furan rings, or between a furan ring and another aromatic system, contribute significantly to the cohesion of the crystal lattice. researchgate.netmdpi.com The inter-planar distance in such stacks is typically in the range of 3.4 to 3.8 Å. mdpi.com The lower aromaticity of furan compared to benzene (B151609) can influence the strength and geometry of these interactions. rsc.org
| Interaction | Components | Typical Distance (Å) | Structural Role |
| π-π Stacking | Furan Ring ↔ Furan Ring | Centroid-Centroid: 3.5 - 3.8 mdpi.commdpi.com | Formation of molecular columns or layers. |
| C-H···π | Methyl/Aromatic C-H ↔ Furan Ring | H···π-centroid: ~2.7 - 3.1 rsc.org | Links molecular chains or layers into 3D networks. rsc.orgiucr.org |
Data in this table is derived from studies on various furan-containing and aromatic compounds.
Van der Waals Forces and Other Weak Intermolecular Forces
In the crystal packing of organic molecules, the cumulative effect of numerous H···H, C···H, and other van der Waals contacts is substantial. researchgate.net Hirshfeld surface analysis often reveals that H···H contacts account for the largest portion of the total surface area, highlighting the importance of van der Waals interactions in maximizing packing efficiency. mdpi.comresearchgate.netiucr.org For brominated compounds, interactions involving the bromine atom, such as Br···H contacts, also contribute significantly to the van der Waals forces. mdpi.comiucr.org The polarizability of the bromine atom can enhance these dispersion interactions compared to lighter halogens.
Crystal Engineering Strategies for Directed Assembly
Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. ucl.ac.uk For brominated furan systems, a combination of the interactions discussed above can be harnessed to direct the self-assembly process and create supramolecular architectures with specific topologies and properties. researchgate.net
Key strategies include:
Synthon-Based Design: Utilizing robust and predictable intermolecular interactions, known as supramolecular synthons, to guide assembly. For example, the acid···pyridine synthon formed via O-H···N hydrogen bonds or the C-Br···N halogen bond synthon are reliable tools for building co-crystals. core.ac.uk
Competition and Hierarchy: Understanding the relative strengths of different non-covalent interactions (e.g., strong hydrogen bonds vs. weaker halogen bonds or C-H···π interactions) is crucial. The final structure is often the result of a delicate balance between competing interactions. core.ac.uk
Functional Group Modification: Introducing or modifying functional groups to promote specific interactions. For instance, adding a hydroxyl or amide group can introduce strong hydrogen bonding, while strategic placement of fluorine atoms can activate a bromine atom for stronger halogen bonding. mdpi.com
By employing these strategies, it is possible to engineer crystals of furan derivatives with desired packing motifs, which can influence properties like solubility, stability, and electronic behavior. acs.orgmdpi.com
Self-Assembly Processes and Supramolecular Architecture Formation
The spontaneous organization of molecules into ordered structures, driven by non-covalent interactions, is known as molecular self-assembly. wikipedia.org For brominated furans, this process leads to the formation of various supramolecular architectures, from simple one-dimensional chains to complex three-dimensional networks. science.gov
The process is often influenced by external conditions such as solvent and temperature. For example, controlling the solvent system has been shown to direct the self-assembly of furan-substituted molecules into different nano- and micro-structures, such as spheres, rods, or vesicles. science.gov The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions dictates the final assembled structure. researchgate.net Halogen bond-directed self-assembly, for instance, has been used to create well-organized honeycomb or rectangular molecular networks on surfaces. rsc.org The resulting supramolecular architecture is a direct consequence of the information encoded in the chemical structure of the individual molecules and the nature of the intermolecular forces they can form. researchgate.netnih.gov
| Compound/System | Driving Interactions | Resulting Architecture | Reference |
| Furan-substituted Perylene Diimides | Solvent-controlled aggregation | Spheres, rods, vesicles | science.gov |
| Furan-cyanovinyl derivatives | Halogen-H, Halogen-π bonds | Rigidified crystal lattice | researchgate.net |
| Pyridine/Iodobenzene derivatives | Halogen bonding (I···N) | Honeycomb or rectangular networks | rsc.org |
| Diketo-pyrrolo-pyrrole (DPP) with Furan | H-bonding (α-CH···O), van der Waals | Antiparallel aligned chains | rsc.org |
This table provides examples of self-assembly in different furan-containing systems, illustrating the relationship between intermolecular forces and the final structure.
Applications of 2 Bromo 4 Methylfuran in Advanced Organic Synthesis and Materials Science
Synthetic Building Block for Complex Organic Molecules
The primary utility of 2-Bromo-4-methylfuran in organic synthesis stems from its role as a functionalized five-membered heterocycle, enabling the introduction of the 4-methylfuryl moiety into larger, more complex structures. The C2-bromine atom is particularly susceptible to metal-catalyzed cross-coupling reactions, providing a reliable handle for carbon-carbon and carbon-heteroatom bond formation.
Key reactions include:
Suzuki-Miyaura Coupling: Reaction with various aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base to form 2-aryl- or 2-vinyl-4-methylfurans. This is one of the most common methods for creating biaryl-type structures incorporating a furan (B31954) ring.
Stille Coupling: Palladium-catalyzed coupling with organostannanes (organotin compounds) offers an alternative, often milder, route to similar C-C coupled products.
Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper salts, efficiently produces 2-alkynyl-4-methylfurans, which are valuable precursors for further transformations.
Heck Coupling: Palladium-catalyzed reaction with alkenes to form 2-alkenyl-4-methylfurans.
These transformations allow chemists to strategically link the this compound core to other molecular fragments, building complexity in a controlled, stepwise manner. For example, the synthesis of a substituted biaryl system, a common scaffold in pharmaceuticals and materials, can be readily achieved. The methyl group at the C4 position provides a subtle electronic and steric influence that can be used to fine-tune the properties of the final molecule.
Table 1: Representative Cross-Coupling Reactions of this compound
| Coupling Reaction | Reactant Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ + Na₂CO₃ | 2-Aryl-4-methylfuran |
| Stille | Aryl-Sn(Bu)₃ | Pd(PPh₃)₄ | 2-Aryl-4-methylfuran |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ + CuI + Et₃N | 2-Alkynyl-4-methylfuran |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst + Ligand + Base | 2-(Dialkylamino)-4-methylfuran |
Precursor in the Synthesis of Heterocyclic Scaffolds
Beyond serving as a simple building block, this compound is a valuable precursor for the synthesis of entirely different ring systems through skeletal transformations. The furan ring itself can be chemically converted into other important scaffolds, most notably substituted aromatic rings.
A prominent example is the furan-to-phenol synthesis via a [4+2] cycloaddition (Diels-Alder reaction). In this process, the furan ring acts as the diene component.
Diels-Alder Reaction: this compound reacts with a potent dienophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form a bicyclic adduct known as an oxanorbornadiene.
Rearrangement: This oxanorbornadiene intermediate is often unstable and can be induced, typically with acid or heat, to undergo a rearrangement. The oxygen bridge is extruded, and the structure aromatizes.
Final Product: The reaction yields a highly substituted phenol (B47542) or benzene (B151609) derivative. The substituents from the original furan and the dienophile are precisely positioned on the new aromatic ring.
This powerful strategy allows for the construction of sterically hindered or complexly substituted aromatic compounds that are difficult to access through traditional electrophilic aromatic substitution methods. The bromine atom can be retained during this process or strategically replaced beforehand, providing further synthetic flexibility.
Role in the Development of Specialty Chemicals
Specialty chemicals are valued for their specific function rather than their bulk properties. This compound serves as a key intermediate in the synthesis of such molecules, including potential agrochemicals, flavor and fragrance compounds, and pharmaceutical intermediates.
The 4-methylfuran motif is present in certain natural products and is associated with specific sensory profiles (e.g., caramel, nutty). By using this compound as a starting point, chemists can synthesize novel derivatives and explore their properties. For instance, coupling reactions can be used to attach moieties that enhance or modify flavor, confer biological activity, or act as a crucial fragment of an Active Pharmaceutical Ingredient (API). The bromine atom provides a reactive site for diversification, allowing for the generation of a library of related compounds for screening and optimization.
Table 2: Examples of Specialty Chemical Scaffolds Derived from this compound
| Precursor | Synthetic Transformation | Derived Specialty Chemical Class | Potential Application |
| This compound | Suzuki coupling with a pyridineboronic acid | Furyl-pyridine scaffold | Pharmaceutical or agrochemical intermediate |
| This compound | Stille coupling with a thiazole-stannane | Furyl-thiazole scaffold | Bioactive molecule precursor |
| This compound | Sonogashira coupling with a propargyl alcohol derivative | Functionalized furyl-alkyne | Intermediate for complex fragrances |
Integration into Advanced Materials Systems
The unique electronic properties of the furan ring—being an electron-rich, aromatic heterocycle—make this compound an attractive monomer or precursor for the synthesis of functional organic materials.
This compound can be used in the synthesis of conjugated polymers. These materials, which feature alternating single and double bonds along their backbone, often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics.
A common method is Suzuki Polycondensation . This requires a monomer with two reactive sites. While this compound itself is a mono-halide, it can be readily converted into a di-halide monomer, such as 2,5-dibromo-4-methylfuran. This di-bromo monomer can then be polymerized with a co-monomer containing two boronic acid or ester groups, such as phenylene-1,4-diboronic acid. The resulting polymer, poly(4-methyl-furan-alt-phenylene), would feature alternating furan and benzene rings, creating an extended π-conjugated system. The incorporation of the electron-rich furan unit influences the polymer's HOMO/LUMO energy levels, band gap, and charge transport characteristics.
Porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are constructed from molecular building blocks known as linkers or struts. This compound can serve as the starting point for synthesizing such linkers.
To be incorporated into a framework, a molecule typically needs at least two connecting points (e.g., carboxylic acids, boronic acids, amines). A synthetic sequence could involve:
Transforming this compound into a di-topic or tri-topic molecule. For example, the bromine could be converted to a carboxylic acid via lithiation and quenching with CO₂.
A second functional group could be introduced elsewhere on the molecule, or two functionalized furan units could be coupled together.
The resulting multi-functionalized molecule can then be used as the organic linker in a solvothermal reaction with metal ions (for MOFs) or through self-condensation (for COFs) to build a high-surface-area, porous material. The furan core contributes to the linker's rigidity and electronic nature, which in turn defines the framework's properties, such as gas sorption capacity and catalytic activity.
In the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs), molecules with tailored photophysical and electronic properties are essential. This compound is a valuable building block for synthesizing these active materials.
Furan is an excellent electron-donating (p-type) unit. By using cross-coupling reactions, it can be linked to electron-accepting (n-type) units, such as benzothiadiazole or pyridine (B92270) derivatives. This creates a "donor-acceptor" (D-A) molecular architecture. Such D-A molecules often have small HOMO-LUMO gaps, leading to light absorption and emission in the visible spectrum. They can be designed as:
Emissive Materials: The core of the OLED, where electrical energy is converted into light. The specific color of emission can be tuned by modifying the donor and acceptor units.
Host Materials: In which the emissive dopant is dispersed.
Hole-Transporting Materials (HTMs): The electron-rich nature of the furan core facilitates the transport of positive charge carriers (holes) within the device.
The synthesis of these complex conjugated oligomers relies heavily on the C-Br bond of this compound as a reliable synthetic handle for building the desired molecular structure.
Emerging Research Directions and Future Perspectives
Green Chemistry Approaches to 2-Bromo-4-methylfuran Synthesis
The drive towards environmentally benign chemical processes has spurred research into greener methods for synthesizing this compound. A key aspect of this is the utilization of starting materials derived from renewable resources. 2-Methylfuran (B129897), the precursor to this compound, is a significant organic chemical that can be produced from the hydrolysis, dehydration, and selective hydrogenation of biomass hemicellulose. mdpi.com This positions the entire synthetic pathway within a sustainable framework, moving away from traditional petroleum-based feedstocks. mdpi.com
Further green innovations focus on the bromination step itself. Traditional methods often use molecular bromine, which is hazardous. sci-hub.se Modern approaches seek to mitigate these risks, for instance, by using oxidizing agents like KBrO₃ to generate bromine in situ, which avoids the direct handling of toxic reagents. sunankalijaga.org Another promising green approach is the use of indirect electrochemical methods for reactions, which can be carried out in environmentally friendly media such as ethanol (B145695) and water mixtures. scispace.com The choice of solvent is also critical; 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable sources like levulinic acid, is being explored as a green alternative to conventional solvents. researchgate.net
| Green Chemistry Strategy | Description | Relevant Precursor/Solvent |
| Renewable Feedstock | Synthesis starting from 2-methylfuran derived from lignocellulosic biomass. mdpi.comrsc.org | 2-Methylfuran |
| In-Situ Reagent Generation | Use of reagents like KBrO₃ to produce bromine within the reaction, avoiding its direct use. sunankalijaga.org | Potassium bromate |
| Electrochemical Synthesis | Employing indirect electrochemical approaches for cleaner, controlled reactions in aqueous media. scispace.com | Ethanol/water mixtures |
| Green Solvents | Utilizing bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) to replace petroleum-based options. researchgate.net | 2-Methyltetrahydrofuran |
| Solvent-Free Protocols | Grinding reactants together, often with a catalyst, to eliminate the need for solvents entirely. scholarsresearchlibrary.com | Not Applicable |
Chemo- and Regioselective Functionalization Strategies
The ability to selectively functionalize the this compound ring at specific positions is crucial for its use as a synthetic intermediate. The inherent properties of the substituted furan (B31954) ring often direct the regioselectivity of further reactions. For instance, studies on the electrophilic substitution of 3-methylfuran (B129892) show a strong preference for reaction at the 2-position, highlighting the directing influence of the methyl group. acs.org
Modern catalysis offers powerful tools to override or enhance these innate selectivities. Gold catalysts, for example, have been shown to selectively produce either 2-bromofurans or 3-bromofurans from haloallenyl ketones, demonstrating catalyst-controlled regioselectivity. organic-chemistry.org Palladium-catalyzed cross-coupling reactions are also instrumental, enabling the selective arylation at specific positions on the furan ring, as demonstrated in related furan-2-yl-methanones. rsc.org These strategies allow chemists to precisely tailor the structure of this compound derivatives for specific applications.
Computational Design of Novel Furan-Based Structures
Computational chemistry has become an indispensable tool for accelerating the discovery and design of new molecules. Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are being applied to furan-based structures to predict their properties and guide synthetic efforts. researchgate.net
For example, computational studies on furan-2(5H)-one derivatives have been used to design novel insecticides by optimizing structures and predicting their binding affinity to target proteins. researchgate.net DFT calculations have also been employed to study the molecular electron density theory of the Diels-Alder reaction involving 2-methylfuran, providing deep insights into the reaction mechanism and regioselectivity. researchgate.net This predictive power allows researchers to design novel structures based on the this compound scaffold with desired electronic, chemical, or biological properties before committing to lab-based synthesis, saving time and resources.
| Computational Method | Application in Furan Chemistry |
| DFT (Density Functional Theory) | Optimization of molecular structures; investigation of reaction mechanisms and regioselectivity. researchgate.netresearchgate.net |
| QSAR (Quantitative Structure-Activity Relationship) | Development of models to predict the biological activity (e.g., as insecticides) of new derivatives. researchgate.net |
| Molecular Docking | Simulation of the interaction between furan-based molecules and biological targets to predict binding energy and affinity. researchgate.net |
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
Techniques such as non-stationary 2D Nuclear Magnetic Resonance (NMR) and on-line Attenuated Total Reflection Infrared Spectroscopy (ATR-IR) have proven effective for monitoring reactions involving 2-methylfuran. researchgate.net Furthermore, Surface-Enhanced Raman Scattering (SERS) has been successfully used for the in-situ monitoring of palladium-catalyzed cross-coupling reactions, which are highly relevant to the functionalization of this compound. acs.org These techniques offer a window into the reaction vessel, allowing for a level of process understanding and control that was previously unattainable.
Expanding the Scope of Supramolecular Architectures with Brominated Furans
The bromine atom in this compound is not just a reactive handle for substitution; it is also a key functional group for constructing complex, self-assembled structures. The bromine can participate in non-covalent interactions, particularly halogen bonds, which are increasingly used in crystal engineering and the design of supramolecular architectures. mdpi.com
This has led to the inclusion of brominated building blocks in the formation of advanced materials like Metal-Organic Frameworks (MOFs). acs.org In a remarkable example, the postsynthetic bromination of integral alkyne units within a MOF was achieved in a single-crystal to single-crystal manner, demonstrating how bromination can be used to tune the mechanical and chemical properties of these porous materials. acs.org The self-assembly of brominated precursors on surfaces can also lead to intricate structures, including chiral kagomé lattices. d-nb.info These findings suggest a significant future for this compound as a tecton for designing novel functional materials with tailored properties.
Potential for Sustainable Chemical Production and Resource Utilization
The connection of this compound to renewable resources is one of its most compelling future prospects. The furan core of the molecule is accessible from 2-methylfuran, which can be produced through the catalytic conversion of lignocellulosic biomass. mdpi.comrsc.org This positions this compound as a bio-derived platform chemical.
Integration into Multidisciplinary Research Platforms
The future development and application of this compound will increasingly rely on a multidisciplinary approach. Its versatility makes it a molecule of interest not just to organic chemists, but also to researchers across various scientific domains.
Materials Science: The use of brominated furans in designing MOFs and other supramolecular structures requires collaboration with materials scientists and solid-state chemists. mdpi.comacs.org
Computational Science: The design of novel furan derivatives with specific functions is heavily reliant on computational modeling and data science. researchgate.net
Life Sciences: The synthesis of new, biologically active compounds for applications in medicine or agriculture necessitates expertise from pharmacologists, biochemists, and agronomists. researchgate.netbeilstein-journals.org
Chemical Engineering & Analytical Chemistry: Optimizing the synthesis of this compound and its derivatives on a larger scale requires the expertise of chemical engineers, aided by advanced in-situ analytical techniques. researchgate.netacs.org
Biotechnology: The production of the 2-methylfuran precursor from biomass is a key area of research in biotechnology and sustainable engineering. mdpi.com
This convergence of disciplines is essential to unlock the full potential of this compound as a versatile building block for the next generation of chemicals and materials.
Q & A
How can researchers optimize the synthesis of 2-Bromo-4-methylfuran to improve yield and purity?
Basic Research Focus
Synthesis optimization involves selecting appropriate bromination agents (e.g., N-bromosuccinimide or Br₂ with Lewis acids) and controlling reaction parameters such as temperature, solvent polarity, and reaction time. For example, using anhydrous dichloromethane as a solvent at 0–5°C can minimize side reactions like over-bromination or ring-opening . Purity is enhanced via column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in non-polar solvents. Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate stability .
What advanced characterization techniques are critical for confirming the structural integrity of this compound?
Basic Research Focus
Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation by resolving bond lengths, angles, and halogen-bonding interactions (e.g., Br···O contacts) . Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, identifies substituent effects on the furan ring, while high-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy confirms functional groups, such as C-Br stretching at ~550 cm .
How do reaction mechanisms involving this compound differ under nucleophilic substitution vs. transition metal-catalyzed coupling?
Advanced Research Focus
In nucleophilic substitution (SAr), the bromine atom acts as a leaving group, requiring electron-withdrawing groups (e.g., methyl) to polarize the furan ring and stabilize the transition state. In contrast, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) involves oxidative addition of the C-Br bond to Pd(0), forming a Pd(II) intermediate that reacts with boronic acids. Density Functional Theory (DFT) calculations can model activation energies and electron-density distributions to compare pathways .
What computational methods are used to predict the reactivity of this compound in catalytic systems?
Advanced Research Focus
DFT-based approaches, such as the Colle-Salvetti correlation-energy functional, model electron-density distributions and local kinetic energy to predict regioselectivity in substitution or coupling reactions . Solvent effects are incorporated via polarizable continuum models (PCM), while transition-state optimization identifies steric and electronic barriers. Software like Gaussian or ORCA facilitates these simulations, validated against experimental kinetic data .
How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?
Advanced Research Focus
Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). For example, NMR may indicate rotational isomerism, while SC-XRD shows a single conformation. Variable-temperature NMR and quantum mechanical calculations (e.g., DFT-D3 for dispersion corrections) reconcile these differences by modeling temperature-dependent populations .
What strategies are employed to study the biological interactions of this compound in enzyme inhibition assays?
Advanced Research Focus
The compound’s bromine and methyl groups are probed for halogen-bonding interactions with enzyme active sites. Isothermal titration calorimetry (ITC) quantifies binding affinities, while molecular docking (e.g., AutoDock Vina) predicts binding poses. Competitive inhibition assays with fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) measure IC values under varying pH and ionic strength .
How does halogen bonding influence the solid-state packing of this compound derivatives?
Advanced Research Focus
Br···O/N interactions (3.1–3.3 Å) direct molecular packing into centrosymmetric dimers or chains, as observed in SC-XRD. Hirshfeld surface analysis quantifies intermolecular contacts, while energy frameworks (CrystalExplorer) visualize stabilizing interactions. Comparative studies with chloro/fluoro analogs reveal how halogen electronegativity affects lattice stability .
What green chemistry approaches are being explored for the sustainable synthesis of this compound?
Advanced Research Focus
Microwave-assisted synthesis reduces reaction times and energy consumption, while ionic liquids or water-based systems minimize solvent waste. Photocatalytic bromination using visible light and eco-friendly bromine sources (e.g., KBr/HO) is under investigation. Life-cycle assessment (LCA) metrics evaluate the environmental footprint of these methods .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
